N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound acts as an inhibitor of D-amino acid oxidase (DAAO), an enzyme that is responsible for the breakdown of D-amino acids in the brain.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors act by blocking the activity of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide, which is responsible for the breakdown of D-amino acids in the brain. This results in the accumulation of D-amino acids, particularly D-serine, which enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. These inhibitors also have neuroprotective effects and can prevent the loss of neurons in the brain. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors have been shown to improve motor function in animal models of Huntington's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors in lab experiments is that they can be used to study the role of D-serine and the NMDA receptor in various neurological disorders. However, a limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors is that they can have off-target effects and may affect other enzymes in addition to N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide.
Future Directions
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors. One direction is to develop more potent and selective inhibitors of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide that can be used in clinical trials. Another direction is to study the effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors on cognitive function and neuroprotection.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 4-ethylphenol in the presence of phosphorus oxychloride. The resulting product is then reacted with N-(2-chloroacetyl) glycine ethyl ester in the presence of triethylamine to obtain the final product.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors have been extensively studied for their potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. These inhibitors have been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-15-7-10-17(11-8-15)29-14-22(26)25-16-9-12-20-21(13-16)24(28)19-6-4-3-5-18(19)23(20)27/h3-13H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZDVRQOHAGFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-ethylphenoxy)acetamide |
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